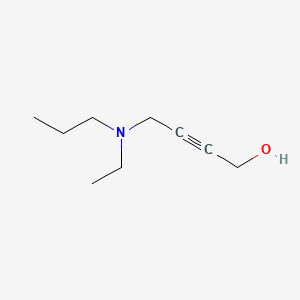
N-Ethyl-N-propyl-4-amino-2-butyn-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Ethyl-N-propyl-4-amino-2-butyn-1-OL is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . It is a biochemical used primarily in proteomics research . This compound is characterized by the presence of amino and hydroxyl functional groups, making it a versatile building block in organic synthesis.
准备方法
The synthesis of N-Ethyl-N-propyl-4-amino-2-butyn-1-OL involves several steps. One common method includes the reaction of N-ethyl-N-propylamine with propargyl alcohol under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet research-grade standards.
化学反应分析
N-Ethyl-N-propyl-4-amino-2-butyn-1-OL undergoes various chemical reactions, including:
科学研究应用
N-Ethyl-N-propyl-4-amino-2-butyn-1-OL has a wide range of applications in scientific research:
作用机制
The mechanism of action of N-Ethyl-N-propyl-4-amino-2-butyn-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and proteins, potentially altering their activity and function . These interactions can affect various biochemical pathways, making the compound valuable in research focused on understanding and manipulating these processes .
相似化合物的比较
N-Ethyl-N-propyl-4-amino-2-butyn-1-OL can be compared to other similar compounds, such as:
N-Methyl-N-propyl-4-amino-2-butyn-1-OL: This compound has a similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and interactions.
N-Ethyl-N-butyl-4-amino-2-butyn-1-OL: The presence of a butyl group instead of a propyl group can lead to differences in solubility and chemical behavior.
生物活性
N-Ethyl-N-propyl-4-amino-2-butyn-1-OL is a compound with significant potential in biological research and medicinal applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
Chemical Structure and Properties
This compound has the molecular formula C9H17NO, featuring an amino group and a hydroxyl group, which contribute to its reactivity and interaction with biological targets. The presence of these functional groups allows for hydrogen bonding and other interactions that are critical in biochemical processes .
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins. The compound can modulate enzyme activity through:
- Hydrogen Bonding : The amino and hydroxyl groups facilitate strong interactions with active sites on enzymes.
- Protein Modification : It may alter protein conformation or function, impacting various biochemical pathways .
Enzyme Interactions
Research indicates that this compound is useful in studying enzyme interactions. It can act as an inhibitor or modulator depending on the target enzyme, making it valuable for understanding metabolic pathways and developing therapeutic agents.
Anticancer Potential
A study highlighted the compound's potential in cancer therapy. It was observed to induce apoptosis in cancer cells, particularly in pancreatic cancer models, showcasing its role in inhibiting cell proliferation through specific signaling pathways .
Data Table: Biological Activity Overview
Case Study 1: Anticancer Efficacy
In a preclinical study involving pancreatic cancer cell lines, this compound was shown to decrease cell viability significantly. The mechanism involved the degradation of AKT proteins, which are crucial for cell survival signaling. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates .
Case Study 2: Enzyme Inhibition
Another study focused on the compound's role as an enzyme inhibitor. It was tested against various enzymes involved in metabolic pathways. The findings demonstrated that this compound effectively inhibited specific enzymes, suggesting its potential use in metabolic disorder treatments .
Comparative Analysis with Similar Compounds
A comparative analysis was conducted between this compound and structurally similar compounds such as N-Methyl-N-propyl-4-amino-2-butyn-1-OL and N-Ethyl-N-butyl-4-amino-2-butyn-1-OL. The differences in their biological activities were attributed to variations in their functional groups, which influenced their reactivity and interaction profiles.
| Compound | Key Differences | Biological Activity |
|---|---|---|
| This compound | Ethyl and propyl groups | Significant anticancer activity |
| N-Methyl-N-propyl-4-amino-2-butyn-1-OL | Methyl group instead of ethyl | Reduced enzyme inhibition |
| N-Ethyl-N-butyl-4-amino-2-butyn-1-OL | Butyl group instead of propyl | Altered solubility |
属性
IUPAC Name |
4-[ethyl(propyl)amino]but-2-yn-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-3-7-10(4-2)8-5-6-9-11/h11H,3-4,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWXQVWZOOYZKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CC#CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














